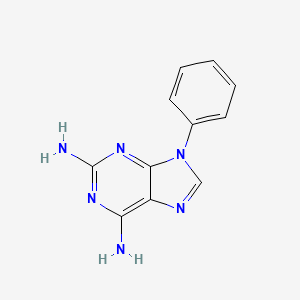

9-Phenyl-9h-purine-2,6-diamine

説明

Structure

3D Structure

特性

CAS番号 |

6318-28-1 |

|---|---|

分子式 |

C11H10N6 |

分子量 |

226.24 g/mol |

IUPAC名 |

9-phenylpurine-2,6-diamine |

InChI |

InChI=1S/C11H10N6/c12-9-8-10(16-11(13)15-9)17(6-14-8)7-4-2-1-3-5-7/h1-6H,(H4,12,13,15,16) |

InChIキー |

FWVWGDOXXJFICO-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N2C=NC3=C(N=C(N=C32)N)N |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Modifications of 9 Phenyl 9h Purine 2,6 Diamine and Analogues

Established Synthetic Routes for 2,6-Diamino-9H-Purine Derivatives

The construction of the 2,6-diaminopurine (B158960) core can be achieved through several synthetic pathways, each offering distinct advantages in terms of starting material availability, scalability, and the potential for diversification.

Synthesis from 2,6-Dichloropurine (B15474) Precursors

A prevalent and practical approach for synthesizing 2,6-diamino-substituted purines commences with 2,6-dichloropurine. arkat-usa.orgresearchgate.net This method leverages the differential reactivity of the chlorine atoms at the C6 and C2 positions of the purine (B94841) ring. The chlorine at the C6 position is significantly more susceptible to nucleophilic substitution than the one at the C2 position. arkat-usa.org

This reactivity difference allows for a stepwise and selective introduction of different amino groups. The first nucleophilic substitution selectively occurs at the C6 position, followed by a second substitution at the C2 position. arkat-usa.orgresearchgate.net For instance, reacting 2,6-dichloropurine with an amine like cyclohexylamine (B46788) in a solvent such as n-butanol or pentanol (B124592) at elevated temperatures (e.g., 70°C) yields the corresponding 6-amino-2-chloro-purine intermediate. arkat-usa.org Subsequent reaction with a different amine, often under acid-catalyzed conditions (e.g., using TMSCl in n-butanol at 120°C), introduces the second amino group at the C2 position. arkat-usa.org This sequential approach is highly amenable to the creation of diverse compound libraries. arkat-usa.orgresearchgate.net

The requisite starting material, 2,6-dichloropurine, can be synthesized from readily available and inexpensive precursors like xanthine (B1682287) through established chlorination protocols using reagents such as phosphorus oxychloride. arkat-usa.orgchemicalbook.comresearchgate.net

Table 1: Synthesis of 2,6-Diaminopurine Derivatives from 2,6-Dichloropurine

| Step | Reactant(s) | Reagents/Conditions | Product | Reference |

| 1 | 2,6-Dichloropurine, Primary/Secondary Amine (e.g., Cyclohexylamine) | n-Butanol or Pentanol, 70°C | 2-Chloro-N6-substituted-9H-purin-6-amine | arkat-usa.org |

| 2 | 2-Chloro-N6-substituted-9H-purin-6-amine, Second Amine (e.g., Aniline) | n-Butanol, Acid catalyst (e.g., TMSCl), 120°C | N2,N6-Disubstituted-9H-purine-2,6-diamine | arkat-usa.org |

Amination Reactions in Purine Synthesis (e.g., Palladium-Catalyzed Amination)

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds in the synthesis of purine derivatives. nih.govscispace.com These methods offer a versatile and efficient alternative to traditional nucleophilic aromatic substitution, particularly for coupling less reactive aryl halides or for introducing sterically hindered amines. tandfonline.com

In the context of purine synthesis, palladium catalysis can be employed for the amination of halopurines, including 6-chloropurine (B14466) and its derivatives. nih.govtandfonline.com The choice of the palladium catalyst, ligand, and base is crucial for achieving high yields and good selectivity. nih.govscispace.com For example, the combination of palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand like Xantphos and a base such as cesium carbonate (Cs₂CO₃) has been shown to be effective for the amination of 6-chloro- and 6-bromopurine (B104554) nucleosides with aryl amines. nih.gov

These catalytic systems can be fine-tuned to accommodate a wide range of amine nucleophiles and purine substrates, making them highly valuable for the synthesis of complex and diverse purine libraries. scispace.comcapes.gov.br

Multi-step Synthesis Approaches (e.g., from Imidazole (B134444) Precursors)

The purine ring system can be constructed by building the pyrimidine (B1678525) ring onto a pre-existing, appropriately substituted imidazole precursor. core.ac.ukyu.edu.jo This approach offers a high degree of control over the substitution pattern of the final purine product. mdpi.com

A common strategy involves the use of 5-amino-1-substituted-1H-imidazole-4-carbonitriles as key intermediates. core.ac.uk These imidazole derivatives can be cyclized to form the purine ring. For example, reaction of a 5-amino-1-phenyl-1H-imidazole-4-carbonitrile with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia, can yield 9-phenyl-9H-purin-6-amine derivatives. core.ac.uk

The de novo synthesis of purines from simpler acyclic precursors is another fundamental, albeit more complex, multi-step pathway that occurs in biological systems and can be adapted for chemical synthesis. numberanalytics.com This process involves the stepwise assembly of the purine ring onto a phosphoribosyl pyrophosphate (PRPP) backbone. numberanalytics.comnih.gov While synthetically challenging, this approach provides access to a wide array of purine analogues.

Regioselective Functionalization and Substituent Introduction

The ability to selectively introduce or modify substituents at specific positions of the purine ring is critical for structure-activity relationship (SAR) studies and the optimization of biological activity.

Modification at the 9-Position

The N9 position of the purine ring is a common site for modification, and achieving regioselective functionalization at this position is a key aspect of purine chemistry. researchgate.netmdpi.com While reactions with electrophiles often lead to a mixture of N9 and N7 isomers, specific conditions can favor the formation of the N9-substituted product. researchgate.netnih.gov

Copper-catalyzed N-arylation reactions using arylboronic acids have been shown to be highly regioselective for the N9 position of purines. researchgate.net This method tolerates a variety of functional groups on both the purine and the arylboronic acid. Alkylation reactions are also frequently used to introduce substituents at the N9 position. For example, the reaction of a purine with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF can lead to N9-alkylation. researchgate.net

Table 2: Regioselective N9-Functionalization of Purines

| Reaction Type | Reagents/Conditions | Product | Key Feature | Reference |

| Copper-Catalyzed N-Arylation | Arylboronic acid, Copper(II) acetate | 9-Arylpurine | High regioselectivity for N9 | researchgate.net |

| Alkylation | Alkyl halide, K₂CO₃, DMF | 9-Alkylpurine | Common and versatile method | researchgate.net |

Strategic Derivatization of Amino Groups at C2 and C6

The amino groups at the C2 and C6 positions of 2,6-diaminopurines are key handles for further derivatization, allowing for the introduction of a wide range of substituents to explore the chemical space around the purine core. arkat-usa.orgnih.gov

As discussed in the synthesis from 2,6-dichloropurine (Section 2.1.1), the sequential nucleophilic substitution at C6 and then C2 allows for the introduction of two different amino substituents. arkat-usa.orgresearchgate.net This strategy has been widely used to prepare libraries of N2, N6-disubstituted purine derivatives. acs.orgacs.org

Furthermore, the exocyclic amino groups can be modified through various reactions, such as acylation, sulfonylation, and reductive amination, to introduce further diversity. The choice of reaction conditions is critical to control the selectivity between the C2 and C6 amino groups, which can exhibit different reactivities based on the electronic environment of the purine ring and the steric hindrance of existing substituents. The introduction of a methyl group at the N6-position has been shown to prevent the formation of by-products during subsequent substitution reactions. nih.govmdpi.com Enzymatic methods have also been employed for the synthesis of 2-chloro-6-substituted arabinonucleosides, highlighting the potential for biocatalysis in the strategic derivatization of purines. nih.gov

Introduction of Phenyl Moieties and Other Aromatic/Heterocyclic Groups

The introduction of phenyl and other aromatic or heterocyclic groups onto the purine scaffold is a key strategy for creating structural diversity. rsc.orgresearchgate.net This is often achieved through cross-coupling reactions, which have become a cornerstone of modern synthetic organic chemistry.

One of the most common methods for N-arylation of purines is the copper-catalyzed cross-coupling reaction. datapdf.comrsc.org This approach typically involves reacting a purine with an arylboronic acid in the presence of a copper(II) catalyst, such as copper(II) acetate. datapdf.comresearchgate.net The reaction often demonstrates high regioselectivity, favoring the N9 position of the purine ring. researchgate.net The use of ligands like 1,10-phenanthroline (B135089) can further enhance the efficiency and selectivity of the coupling process. datapdf.com For instance, a series of 9-(hetero)arylpurine derivatives have been successfully prepared by reacting 6-chloropurine with various boronic acids using copper(II) acetate as a catalyst. researchgate.net

Another approach involves the use of diaryliodonium salts as the arylating agent, catalyzed by copper(I) bromide (CuBr). rsc.orgnih.gov This method has been shown to produce 9-arylpurines in excellent yields with relatively short reaction times. rsc.orgnih.gov

Visible light-induced photocatalysis has also emerged as a green and efficient method for the synthesis of 9-arylpurines. ccspublishing.org.cn This technique utilizes an acridinium (B8443388) photocatalyst and visible light to induce an oxidative coupling between purines and non-activated arenes, often using air as the oxidant. ccspublishing.org.cn This method is highly atom-economical and avoids the need for metal catalysts or external oxidants. ccspublishing.org.cn

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction, is another powerful tool for creating C-C bonds and has been applied to the synthesis of 6-(substituted phenyl)purine derivatives. acs.org This reaction involves coupling protected 6-chloropurine bases and nucleosides with substituted phenylboronic acids. acs.org

The following table summarizes various methods for introducing phenyl and other aromatic groups onto the purine core:

| Reaction Type | Aryl Source | Catalyst/Reagent | Key Features | Reference |

| Copper-Catalyzed N-Arylation | Arylboronic Acids | Copper(II) Acetate, 1,10-Phenanthroline | High regioselectivity for N9 position. | datapdf.comresearchgate.net |

| Copper-Catalyzed N-Arylation | Diaryliodonium Salts | Copper(I) Bromide (CuBr) | Excellent yields, short reaction times. | rsc.orgnih.gov |

| Visible Light Photocatalysis | Non-activated Arenas | Acridinium Photocatalyst, Visible Light, Air | Metal-free, atom-economical. | ccspublishing.org.cn |

| Suzuki-Miyaura Coupling | Phenylboronic Acids | Palladium Catalyst | Forms C-C bonds, used for 6-phenylpurines. | acs.org |

| Ullmann Coupling | Aryl Iodides and Aryl Thiols | Copper Catalyst | Used for synthesizing inhibitors with phenyl moieties attached via a sulfur atom. | acs.org |

Advanced Synthetic Techniques

To improve the efficiency, yield, and environmental friendliness of purine synthesis, advanced techniques such as microwave-assisted synthesis and phase-transfer catalysis have been increasingly adopted. numberanalytics.comdalalinstitute.comfzgxjckxxb.com

Microwave-assisted synthesis has become a valuable tool in organic chemistry, offering significant advantages over conventional heating methods. numberanalytics.commdpi.com By using microwave radiation, chemical reactions can be accelerated, leading to dramatically reduced reaction times and often improved yields. numberanalytics.com This technique has been successfully applied to the synthesis of various purine derivatives, including those with phenyl substituents.

For example, the C6 nucleophilic substitution on 2,6-dichloropurine with substituted phenylhydrazines has been efficiently carried out using microwave irradiation to produce intermediates for more complex purine derivatives. nih.gov Similarly, the synthesis of 2,6-diamino-substituted purines has been achieved through microwave-assisted reactions, demonstrating the versatility of this technique. mdpi.com Microwave irradiation has also been employed in the one-step synthesis of 8,9-disubstituted-1H-purin-6-one derivatives from enaminonitrile-imidazole precursors. researchgate.net

The benefits of microwave-assisted synthesis in purine chemistry include:

Rapid Reaction Times: Reactions that might take hours or days with conventional heating can often be completed in minutes. mdpi.com

Enhanced Efficiency: The ability to rapidly screen reaction conditions makes it a valuable tool for optimizing synthetic routes. nih.gov

The table below provides examples of microwave-assisted synthesis of purine derivatives.

| Starting Material | Reagent | Product | Reaction Conditions | Reference |

| 2,6-Dichloropurine | Cyclohexylamine | 2-Chloro-N-cyclohexyl-9H-purin-6-amine | 90 °C, 1.5 h, Microwave | mdpi.com |

| 2,6-Dichloropurine | Substituted Phenylhydrazines | 6-Phenylhydrazino purine intermediates | Microwave irradiation | nih.gov |

| 5-Amino-1H-pyrazoles | Sodium 2,2-dicyanoethene-1,1-bis(thiolate) | Sodium pyrazolo[1,5-a]pyrimidine-7-thiolate | 600 W, 10 min, 154°C, Microwave | researchgate.net |

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. dalalinstitute.comfzgxjckxxb.comcrdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, allowing the reaction to proceed. dalalinstitute.comslideshare.net This methodology offers several advantages, including milder reaction conditions, increased reaction rates, and the use of inexpensive and environmentally benign solvents like water. fzgxjckxxb.comcrdeepjournal.org

In the context of purine chemistry, PTC has been utilized for various transformations. For instance, the chlorine-exchange fluorination of chloropurines to produce fluoropurines has been achieved using potassium fluoride (B91410) (KF) with tetraphenylphosphonium (B101447) bromide (TPPB) as the phase-transfer catalyst. redalyc.org This highlights the utility of PTC in facilitating nucleophilic substitution reactions on the purine ring. While direct examples of PTC in the synthesis of 9-Phenyl-9H-purine-2,6-diamine are not extensively detailed in the provided context, the principles of PTC are broadly applicable to the alkylation and arylation of N-heterocycles, suggesting its potential utility in such syntheses. dalalinstitute.com

| Catalyst Type | Mechanism | Advantages in Organic Synthesis | Reference |

| Quaternary Ammonium Salts | Transports anions from aqueous to organic phase. | Inexpensive, widely used, moderately stable. | dalalinstitute.comfzgxjckxxb.com |

| Quaternary Phosphonium Salts | Similar to ammonium salts, transports anions. | More thermally stable than ammonium salts. | fzgxjckxxb.com |

| Crown Ethers and Cryptands | Form complexes with cations, enhancing anion reactivity. | High efficiency, can be used for specific applications. | fzgxjckxxb.com |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 9 Phenyl 9h Purine 2,6 Diamine Analogs

Correlative Analysis of Phenyl Substitution Patterns and Biological Efficacy

The substitution pattern on the C9-phenyl ring of 9-phenyl-9H-purine-2,6-diamine analogs plays a critical role in determining their biological efficacy. Research has shown that the presence, type, and position of substituents on this phenyl ring can significantly modulate the compound's activity.

For instance, in a series of 2,6,9-trisubstituted purine (B94841) derivatives designed as potential leukemia treatments, the substitution on the 6-phenylamino ring was identified as a key factor for potent and selective inhibition of oncogenic kinases like Bcr-Abl, BTK, and FLT3-ITD. nih.gov Molecular docking studies suggest that these substitutions influence the binding affinity and selectivity of the compounds for their target kinases. nih.gov

Similarly, in the development of adenosine (B11128) A1 receptor antagonists, the nature of the aryl group at the C-2 position, which can include substituted phenyl rings, is crucial for activity. mdpi.comdiva-portal.org

The following table summarizes the impact of different phenyl substitutions on the biological activity of this compound analogs based on various studies.

Impact of Substituents at the 2, 6, and 9 Positions on Bioactivity

Modifications at the 2, 6, and 9 positions of the purine ring are fundamental in dictating the biological profile of this compound analogs.

Position 2: The introduction of various substituents at the C2 position has been extensively explored. For example, in a series of antiviral compounds, substituted anilines at C2 led to cytotoxic compounds, while cyclic secondary amines resulted in inactive or poorly active antivirals. nih.gov In another study on adenosine receptor antagonists, an aryl group at C2 was found to be crucial for activity. mdpi.comdiva-portal.org

Position 6: The C6 position is another critical site for modification. The substitution of a morpholine (B109124) group at C6 in 2-aryl-9-H or methyl-purine derivatives resulted in high affinity and selective antagonists for adenosine A1 and A3 receptors. mdpi.comdiva-portal.org In contrast, replacing a 4-N-methylpiperazinyl group with a piperidinyl group at C6 led to purines with higher or similar affinity for A1 and A3 adenosine receptors but with increased selectivity. mdpi.com

Position 9: The substituent at the N9 position significantly influences both potency and selectivity. For instance, in the context of adenosine receptor antagonists, 9H-purine derivatives (with a hydrogen at N9) were generally more potent but less selective, whereas 9-methylpurine (B1201685) derivatives were less potent but more selective. mdpi.comdiva-portal.org The length and volume of the alkyl group at N9 have also been identified as important factors for the activity of kinase inhibitors. nih.gov

The following table provides a summary of the observed effects of substituents at these key positions.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential structural features required for a molecule to interact with a specific biological target. For purine-based compounds, including analogs of this compound, pharmacophore models help in understanding the key interactions such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic cores (HC), and aromatic interactions (AI). mdpi.com

For instance, in the development of Janus kinase (JAK) inhibitors, pharmacophore models have been generated from X-ray crystal structures of the kinases in complex with ligands. mdpi.com These models highlight the crucial interactions, such as a hydrogen bond with specific amino acid residues in the kinase's active site (e.g., Leu905 in JAK3 or Leu932 in JAK2), which are vital for inhibitory activity. mdpi.com Ligand-based pharmacophore models, created by aligning and merging features from a set of active compounds, are also employed to guide the design of new, more potent inhibitors. mdpi.com

The design of 2,6,9-trisubstituted purine derivatives as kinase inhibitors has been inspired by the chemical structures of known inhibitors and previously developed purine derivatives. nih.gov This approach, combined with 3D-QSAR (Quantitative Structure-Activity Relationship) analysis and molecular docking, has suggested that specific fragments, such as a substitution at the 6-phenylamino ring and the nature of the alkyl group at N9, are potent and selective for targeting kinases like Bcr-Abl, BTK, and FLT3-ITD. nih.gov

Relationship between Stereochemistry and Biological Activity

The stereochemistry of this compound analogs can have a profound impact on their biological activity. While the core this compound itself is achiral, the introduction of chiral centers, often through substitution, can lead to stereoisomers with significantly different pharmacological profiles. nih.gov

For example, in the synthesis of N2-((1r,4r)-4-aminocyclohexyl)-N6-(substitutedphenyl)-9-cyclopentyl-9H-purin-2,6-diamine derivatives, the specific stereochemistry of the aminocyclohexyl group is crucial for the compound's antibacterial activity. researchgate.net Similarly, in the context of adenosine A1 receptor antagonists, the stereochemistry of substituents can influence binding affinity and selectivity.

In the development of hybrid purine-quinoline molecules, the stereochemical aspect of the attachment of 3-aminoquinoline (B160951) to the C2 or C6 position of the purine ring was a key consideration. researchgate.net Spectral analysis, specifically HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy, was used to confirm that the initial chloro-amine coupling occurred at the more electrophilic C6 position. researchgate.net This regioselectivity is a critical factor in determining the final structure and, consequently, the biological activity of the synthesized compounds.

Table of Mentioned Compounds

Biochemical and Cellular Mechanisms of Action for 9 Phenyl 9h Purine 2,6 Diamine and Its Derivatives

Enzyme Inhibition Profiles

Kinase Inhibition

Platelet-Derived Growth Factor Receptor (PDGFR) Kinase Inhibition

Derivatives of 9-Phenyl-9H-purine-2,6-diamine have been identified as potent inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) kinases. PDGFRs are receptor tyrosine kinases that play a crucial role in cell growth, proliferation, and differentiation. Dysregulation of PDGFR signaling is implicated in various diseases, including cancer.

Research into 2,6,9-trisubstituted purines has demonstrated their potential to selectively target and inhibit PDGFRα. These compounds have shown strong and selective cytotoxicity in cancer cell lines that express oncogenic fusions of PDGFRA. The mechanism of action involves the inhibition of PDGFRα autophosphorylation, which is a critical step in the activation of its downstream signaling pathways. This blockade of signaling can lead to the arrest of the cell cycle in the G1 phase and ultimately induce apoptosis in cancer cells. The phenyl group at the 9-position of the purine (B94841) ring is a key feature in the structure-activity relationship of these inhibitors, contributing to their binding affinity and inhibitory potency.

Table 1: PDGFRα Kinase Inhibitory Activity of Representative Purine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|---|

| Compound 14q | PDGFRα | 10 | EOL-1 | researchgate.net |

| CHMFL-PDGFR-159 | PDGFRα | 1.9 | In vitro | researchgate.net |

| Sunitinib | PDGFRα/β | 2 | In vitro | researchgate.net |

| Imatinib | PDGFRα/β | 100 | In vitro | researchgate.net |

Inositol (B14025) Pyrophosphate Kinase (IP6K) Inhibition

Inositol pyrophosphate kinases (IP6Ks) are enzymes that convert inositol hexakisphosphate (IP6) to inositol pyrophosphates, such as IP7. These molecules are involved in a wide range of cellular processes, including signal transduction, vesicle trafficking, and energy metabolism. The inhibition of IP6K has emerged as a potential therapeutic strategy for metabolic diseases and cancer.

Certain derivatives of this compound have been investigated as inhibitors of IP6K. One notable example is N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine (TNP), a purine-based pan-IP6K inhibitor that acts as an ATP-competitive inhibitor. nih.gov Studies on TNP and its analogs have shown that modifications to the purine core can lead to potent and selective IP6K inhibitors. For instance, structure-activity relationship studies have led to the development of quinazolinone-based inhibitors with submicromolar potency and selectivity for the IP6K1 isoform. nih.gov

Table 2: IP6K Inhibitory Activity of Representative Purine and Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| TNP | IP6K | 0.47 | nih.gov |

| Quinazolinone 5 | IP6K1 | 14 | nih.gov |

| Quinazolinone 24 | IP6K1 | 0.896 | nih.gov |

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that plays a critical role in managing the topological state of DNA during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. This action is vital for relieving supercoiling and untangling intertwined DNA strands. Due to its importance in cell division, topoisomerase II is a well-established target for anticancer drugs.

While direct evidence for the inhibition of topoisomerase II by this compound is not extensively documented in the available literature, the broader class of purine diamine analogues has been explored for this activity. For instance, a novel quinoline (B57606) aminopurine compound, QAP 1, has been identified as a potent ATP-competitive catalytic inhibitor of topoisomerase II. mdpi.com This compound was shown to inhibit the ATPase activity and decatenation reaction of both topoisomerase II alpha and beta isoforms at sub-micromolar concentrations. mdpi.com The mechanism involves blocking the enzyme's function before the DNA cleavage step. This suggests that the purine diamine scaffold, a core component of this compound, has the potential to be developed into topoisomerase II inhibitors. However, further research is required to specifically evaluate the activity of this compound and its direct derivatives against this enzyme.

Antifolate Mechanisms: Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibition

Antifolates are a class of drugs that interfere with the metabolic pathways that utilize folic acid. These pathways are crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting key enzymes in these pathways, antifolates can disrupt cell division, making them effective anticancer and antimicrobial agents.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines and thymidylate. nih.gov Some purine derivatives have been investigated as potential DHFR inhibitors. While specific data on this compound is limited, related 2,4-diamino-6-substituted pyrido[3,2-d]-pyrimidine derivatives have shown potent inhibition of recombinant human DHFR (rhDHFR), with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

Thymidylate Synthase (TS) Inhibition: TS is the enzyme responsible for the de novo synthesis of thymidylate (dTMP), a precursor of one of the four nucleobases in DNA. Inhibition of TS leads to a depletion of dTMP and subsequent disruption of DNA synthesis. While there is extensive research on TS inhibitors, direct evidence linking this compound or its close derivatives to TS inhibition is not prominent in the current literature.

Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibition: AICARFT is one of the two catalytic activities of the bifunctional enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase), which catalyzes the final two steps in the de novo purine biosynthesis pathway. Inhibition of AICARFT leads to the accumulation of its substrate, ZMP, and can have anti-proliferative effects. Novel antifolate inhibitors of AICARFT have been developed and have shown potent anti-tumor activity. nih.gov The potential for purine derivatives to act as AICARFT inhibitors is an area of ongoing research.

Table 3: Inhibitory Activity of Representative Antifolates Against DHFR This table is interactive. You can sort and filter the data.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2 (Thiazole derivative) | hDHFR | 0.06 | nih.gov |

| Compound 10 (Quinazolinone derivative) | DHFR | Not specified | nih.gov |

| Compound 15 (Pyrido[3,2-d]-pyrimidine derivative) | rhDHFR | 0.06 | nih.gov |

| Compound 17 (Pyrido[1,2-a]pyrimidin-2-one derivative) | DHFR | 3.1 | nih.gov |

Other Enzymatic Activity Modulation

The versatile scaffold of this compound and its derivatives allows for interaction with a variety of other enzymes beyond those previously mentioned. The purine core is a common feature in many biologically active molecules, particularly those that interact with ATP-binding sites in kinases.

Research has shown that 2,6,9-trisubstituted purine derivatives can act as inhibitors of several other protein kinases implicated in cancer and other diseases. These include:

Fibroblast Growth Factor Receptor (FGFR): Certain N-(4-((6-(3,5-dimethoxyphenyl)-9H-purine derivatives have been developed as irreversible covalent inhibitors of FGFR1 and FGFR4. nih.gov These compounds have demonstrated potent anti-proliferative activity in cancer cell lines. nih.gov

Epidermal Growth Factor Receptor (EGFR): A series of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives have been synthesized and evaluated as EGFR inhibitors. Some of these compounds have shown significant inhibitory activity against EGFR and its mutants, along with potent anticancer effects. nih.gov

Cyclin-Dependent Kinases (CDKs): The purine scaffold is a well-known core structure for CDK inhibitors. Roscovitine and olomoucine (B1683950) are examples of 2,6,9-trisubstituted purines that exhibit antiproliferative effects through the inhibition of CDKs.

These findings highlight the broad potential of the this compound scaffold as a platform for the development of inhibitors targeting a range of enzymes, particularly protein kinases.

Receptor Interaction Studies (e.g., Adenosine (B11128) A3 Receptor Antagonism)

Adenosine receptors are a class of G protein-coupled receptors that are involved in a wide array of physiological processes. The A3 adenosine receptor (A3AR) has garnered significant interest as a therapeutic target for inflammatory diseases and cancer.

Purine derivatives have been extensively studied as ligands for adenosine receptors. While many adenosine analogues act as agonists, modifications to the purine structure can lead to potent and selective antagonists. In the search for A3AR antagonists, it was discovered that simple 2,6-disubstituted purine derivatives can exhibit high affinity and selectivity for this receptor subtype. benthamscience.com For instance, certain derivatives have demonstrated Ki values in the nanomolar range for the human A3AR. benthamscience.com The N6-benzyl group and substitutions at the 2-position of the purine ring are key structural features that determine the affinity and selectivity for the A3AR. acs.org The development of these antagonists holds promise for the treatment of various pathological conditions where A3AR is overexpressed or dysregulated.

Table 4: Binding Affinity of Representative Purine Derivatives for the A3 Adenosine Receptor This table is interactive. You can sort and filter the data.

| Compound | Receptor | Ki (nM) | Species | Reference |

|---|---|---|---|---|

| MRS3558 | A3AR | 0.3 | Human | benthamscience.comacs.org |

| PHPNECA | A3AR | 0.4 | Human | benthamscience.com |

| NNC 53-0083 | A3AR | 7.8 | Human | benthamscience.com |

| Compound 120 | A3AR | 51 | Human | benthamscience.com |

Interaction with Nucleic Acids and DNA

The 2,6-diaminopurine (B158960) (DAP) core of this compound is an analogue of adenine (B156593) that can have significant interactions with nucleic acids. One of the key features of DAP is its ability to form three hydrogen bonds with thymine (B56734) in a DNA duplex, in contrast to the two hydrogen bonds formed between adenine and thymine. oup.com

This additional hydrogen bond leads to a notable increase in the thermal stability of DNA duplexes containing DAP. The incorporation of DAP into oligonucleotides can increase the melting temperature (Tm) by approximately 1-2°C per modification. oup.comnih.gov This enhanced stability has been utilized in various molecular biology applications.

Furthermore, the presence of DAP in DNA can influence its structure and its interaction with proteins and small molecules. The altered groove width and the presence of a non-canonical hydrogen bond donor in the minor groove can affect the binding of DNA-modifying enzymes and transcription factors. nih.gov

Recent studies have also highlighted a role for 2,6-diaminopurine in DNA repair. It has been demonstrated that the substitution of adenine with 2,6-diaminopurine can promote the repair of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), which are common DNA lesions caused by UV radiation. nih.gov This self-repairing activity is attributed to the excellent electron-donating properties of 2,6-diaminopurine. nih.gov Additionally, it has been shown that 2,6-diaminopurine can be removed from DNA by the transcription-coupled nucleotide-excision repair (TC-NER) pathway in human cells.

Modulation of Cellular Processes for this compound and Its Derivatives

The cellular impact of this compound and its related derivatives is characterized by a multifaceted modulation of fundamental cellular processes. These compounds exert significant influence over cell division, survival, and differentiation, primarily through the inhibition of key regulatory proteins. The following sections detail the specific mechanisms by which these purine derivatives affect cellular behavior, leading to outcomes such as the halting of cell proliferation, arrest of the cell cycle at critical checkpoints, and the induction of programmed cell death. Furthermore, their effects extend to more specialized cellular events, including the induction of polyploidy, the de-differentiation of specialized cells, and interference with the mitotic spindle apparatus.

Cell Proliferation Inhibition

Derivatives of 2,6,9-trisubstituted purines have been identified as potent inhibitors of cell proliferation across various cancer cell lines. The antiproliferative activity is a cornerstone of their potential as anticancer agents. For instance, a series of 6,8,9 poly-substituted purine analogues demonstrated notable antiproliferative effects on the acute T-cell leukemia Jurkat cell line nih.gov. The efficacy of these compounds is often linked to their ability to interfere with the function of proteins that are crucial for cell growth and division.

The structural features of these purine derivatives play a critical role in their antiproliferative potency. Structure-activity relationship (SAR) analyses have revealed that specific substitutions on the purine ring are essential for activity. For example, an arylpiperazinyl group at the C6 position of the purine ring has been shown to be beneficial for cytotoxic activity, whereas bulky substituents at the C2 position are generally unfavorable nih.gov. One notable compound, designated as 7h in a study, which incorporates an arylpiperidine moiety, was found to be a particularly effective agent against several cancer cell lines when compared to the conventional drug cisplatin (B142131) nih.gov.

| Compound Type | Key Structural Feature | Effect | Cell Line Example |

| 6,8,9 Poly-substituted purine analogues | Benzyloxy group at C6 | Antiproliferative activity | Jurkat |

| 2,6,9-Trisubstituted purine derivative (7h) | Arylpiperidine moiety | Potent antiproliferative activity | HL-60 and others |

Cell Cycle Arrest (e.g., G1, S, G2/M Phases)

A primary mechanism through which this compound derivatives inhibit cell proliferation is by inducing cell cycle arrest. This arrest prevents cells from progressing through the necessary phases of division—G1 (growth), S (DNA synthesis), G2 (pre-mitotic), and M (mitosis).

G2/M Phase Arrest: Several 2,6-diamino-substituted purine derivatives, including some structurally related to the compound reversine (B1683945), have been shown to cause cell cycle arrest in the G2/M phase. nih.govaxonmedchem.com These molecules were evaluated on MCF-7 breast and HCT116 colorectal cancer cell lines and were found to be effective, particularly in cells where the tumor suppressor protein p53 was absent or downregulated nih.govaxonmedchem.com. Reversine itself, a well-studied 2,6-diamino-substituted purine, is known to be a potent inhibitor of Aurora kinases, which are critical for mitotic progression, thereby leading to a G2/M block nih.govaxonmedchem.com.

S Phase Arrest: In contrast, other derivatives have been shown to induce arrest at the S phase. For example, the 2,6,9-trisubstituted purine derivative known as 7h was demonstrated to cause an accumulation of cells in the S phase in the HL-60 human leukemia cell line nih.gov. This was accompanied by a significant decrease in the proportion of cells in the G2/M phase, indicating a block during DNA replication nih.gov.

G1/S Phase Arrest: While less commonly reported for this specific class of purines, cell cycle arrest can also be triggered at the G1/S transition. This type of arrest is often mediated by the activation of signaling pathways involving proteins like p53 and cyclin-dependent kinases (CDKs), which control the cell's commitment to DNA replication nih.gov. Prolonged inhibition of CDK4/6, for example, can induce a deep G1 arrest nih.gov.

| Compound/Derivative | Phase of Arrest | Mechanism/Associated Factors | Cell Line Example |

| Reversine-related molecules | G2/M | Effective in p53-defective cells | MCF-7, HCT116 |

| Reversine | G2/M | Aurora kinase inhibition | Various solid tumors |

| Compound 7h | S Phase | - | HL-60 |

Apoptosis Induction and Related Pathways (e.g., Caspase Activation, Lysosome-Nonmitochondrial Pathway)

Beyond halting the cell cycle, many this compound derivatives can actively induce programmed cell death, or apoptosis. This is a critical feature for anticancer compounds, as it leads to the elimination of malignant cells.

The induction of apoptosis by these compounds is often confirmed through methods such as Annexin-V staining and the detection of cleaved initiator caspases nih.gov. Caspases are a family of proteases that execute the apoptotic program. The activation of these enzymes is a hallmark of apoptosis. Studies on 6,8,9 poly-substituted purines showed that their cytotoxic effects could be blocked by pre-incubating cells with a pan-caspase inhibitor, confirming that cell death was indeed mediated by apoptosis nih.gov. The derivative 7h was also shown to effectively induce apoptosis in HL-60 cells nih.gov.

Interestingly, the apoptotic signaling of related molecules can involve pathways that are independent of the classical apoptosome-mediated caspase-9 activation. Research has shown that in response to certain stimuli, caspase-8 can cleave and activate caspase-9 without the involvement of the apoptosome complex (formed by Apaf-1, cytochrome c, and caspase-9) nih.govresearchgate.netyoutube.com. This alternatively activated caspase-9 can then trigger lysosomal membrane permeabilization, representing a distinct route to cell death nih.govresearchgate.netyoutube.com. This suggests that caspase-9 can play a dual role in cell death, acting as both an activator of effector caspases in the traditional pathway and as an initiator of the lysosomal death pathway nih.govresearchgate.netyoutube.com.

Induction of Polyploidy

An intriguing cellular effect observed with some 2,6-diamino-substituted purine derivatives is the induction of polyploidy, a state where a cell contains more than two complete sets of chromosomes. This phenomenon is often linked to failures in mitosis, specifically cytokinesis (the final stage of cell division).

Molecules structurally related to reversine were found to cause polyploidy in MCF-7 and HCT116 cancer cells nih.govaxonmedchem.com. This effect is consistent with the known role of reversine as an inhibitor of Aurora kinases and Monopolar Spindle 1 (Mps1), proteins that are essential for proper chromosome segregation and cell division nih.govaxonmedchem.com. When these kinases are inhibited, cells may fail to complete mitosis correctly, leading to endoreduplication (DNA replication without cell division) and resulting in polyploid cells. This process can ultimately lead to cell death. The induction of polyploidy can be influenced by the status of the p53 tumor suppressor protein, with p53-deficient cells sometimes being more susceptible nih.govaxonmedchem.com.

Stem Cell De-differentiation and Reprogramming (e.g., Myoblast Dedifferentiation)

A remarkable and distinct activity of certain 2,6-diamino-substituted purines is their ability to induce the de-differentiation of committed, specialized cells into a more primitive, multipotent state. The archetypal molecule for this activity is reversine.

Reversine has been shown to induce the de-differentiation of C2C12 murine myoblasts (muscle precursor cells) into multipotent progenitor cells nih.gov. These de-differentiated cells regain the ability to subsequently differentiate into other cell lineages, such as adipocytes (fat cells) and osteoblasts (bone cells), under specific culture conditions nih.gov. This process of chemically induced reprogramming holds significant promise for regenerative medicine, as it provides a method to generate progenitor cells without the need for genetic manipulation. This effect is thought to be mediated by the inhibition of kinases that maintain the differentiated state of the cell.

Effects on Microtubule Assembly

Rather than directly affecting the assembly of tubulin into microtubules, key derivatives like reversine impact the functional organization of the mitotic spindle, which is a complex structure composed of microtubules. Reversine acts as a potent inhibitor of the Mps1 kinase axonmedchem.com. Mps1 is a critical component of the spindle assembly checkpoint (SAC), a cellular surveillance system that ensures each chromosome is properly attached to the microtubules of the mitotic spindle before cell division proceeds.

By inhibiting Mps1, reversine disrupts the SAC axonmedchem.com. This leads to several consequences for microtubule-dependent processes in mitosis. The proper correction of incorrect chromosome-microtubule attachments is impaired axonmedchem.com. Furthermore, key checkpoint proteins are ejected from the kinetochores (the protein structures on chromosomes where microtubules attach) axonmedchem.com. While reversine does not appear to prevent the formation of kinetochore fibers (bundles of microtubules), its inhibition of Mps1 leads to a failure of chromosomes to congress to the metaphase plate, ultimately disrupting mitosis axonmedchem.com. This targeted disruption of the mitotic machinery, rather than general microtubule assembly, is a key aspect of its cellular mechanism of action.

Future Research Directions and Therapeutic Potential of 9 Phenyl 9h Purine 2,6 Diamine Analogues

Development of Multi-targeted Purine (B94841) Inhibitors

The inherent structure of the purine core makes it an attractive framework for designing inhibitors that can act on multiple biological targets simultaneously. This is particularly relevant in oncology, where the dysregulation of multiple signaling pathways is common. Analogues of 9-phenyl-9H-purine-2,6-diamine are being investigated as multi-targeted kinase inhibitors, which could offer a more potent anti-cancer effect and potentially reduce the likelihood of developing drug resistance.

Research into 2,6,9-trisubstituted purine derivatives has shown that these compounds can inhibit a range of protein kinases crucial for cancer cell proliferation and survival. nih.gov For instance, certain purine derivatives have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), Src, and VEGFR2, all of which are significant targets in cancer therapy. nih.gov By modifying the substitutions on the purine ring, it is possible to fine-tune the inhibitory profile of these compounds to target a specific combination of kinases involved in a particular malignancy. The development of purine libraries has yielded some of the most potent CDK inhibitors known to date. huborganoids.nl

Future efforts will likely concentrate on creating analogues that inhibit kinases across different signaling pathways, such as targeting both cell cycle regulators like Aurora kinases and growth factor receptors like Tie2 simultaneously. aacrjournals.org This multi-pronged approach could lead to more robust and durable responses in patients.

Table 1: Examples of Kinase Targets for Substituted Purine Analogues

| Kinase Family / Target | Role in Cancer | Reference |

| Cyclin-Dependent Kinases (CDKs) | Cell cycle regulation | nih.govhuborganoids.nl |

| Src Family Kinases | Signal transduction, cell growth, and motility | nih.gov |

| VEGFR2 | Angiogenesis (formation of new blood vessels) | nih.gov |

| Aurora Kinases (A, B) | Mitotic regulation, cell division | aacrjournals.org |

| Tie2 | Angiogenesis and vascular stability | aacrjournals.org |

Addressing Drug Resistance Mechanisms

A significant challenge in cancer chemotherapy is the emergence of drug resistance. hubspotusercontent40.net Future research is focused on designing this compound analogues that can either overcome existing resistance mechanisms or prevent their development. Acquired resistance often involves mutations in the target protein or the activation of alternative signaling pathways that bypass the inhibited target.

The development of novel 6,8,9-trisubstituted purine analogues is one strategy being explored to combat acquired resistance. hubspotusercontent40.net By creating compounds with different binding modes or the ability to inhibit the bypass pathways, researchers aim to develop therapies that remain effective even after initial treatments have failed. For example, a new purine analogue could be designed to inhibit the upregulation of a receptor tyrosine kinase that confers resistance to a first-line BRAF inhibitor. championsoncology.com Preclinical studies using models derived from resistant tumors, such as patient-derived xenografts, will be crucial in identifying and validating these next-generation compounds. championsoncology.comiiarjournals.org

Selective Targeting of Specific Oncogenic Pathways

While multi-targeted inhibitors are valuable, there is also a strong impetus to develop analogues with high selectivity for specific oncogenic pathways. This approach can minimize off-target effects and reduce toxicity to healthy cells. nih.gov By strategically modifying the chemical structure of this compound, researchers can create compounds that preferentially inhibit pathways that are uniquely active in cancer cells.

Examples of this selective targeting include:

Hedgehog (Hh) Signaling: Certain 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway, an aberrantly regulated pathway in many cancers. nih.gov

p53-Defective Cancers: Some reversine-related 2,6-diamino substituted purines have shown selective efficacy in causing cell cycle arrest in cancer cells where the p53 tumor suppressor gene is defective. embopress.orgfrontiersin.org

Apoptosis Induction: Different purine analogues can trigger distinct cellular outcomes. While some cause cell cycle arrest in the S-phase or G2/M phase, others can directly induce apoptosis, bypassing cell-cycle arrest altogether. nih.govhuborganoids.nl This provides an opportunity to tailor therapies to the specific vulnerabilities of a tumor.

Table 2: Pathway Selectivity and Cellular Effects of Purine Analogues

| Targeted Pathway / Cellular State | Cellular Effect | Cancer Type Example | Reference |

| Hedgehog (Hh) Signaling | Inhibition of tumor growth | Basal cell carcinoma, medulloblastoma | nih.gov |

| p53-Deficiency | G2/M phase cell cycle arrest | p53-mutated breast and colorectal cancers | embopress.orgfrontiersin.org |

| S-Phase Regulation | S-phase cell cycle arrest, apoptosis | Leukemia (HL-60 cells) | nih.gov |

| Direct Apoptosis Induction | Programmed cell death | Various leukemias | huborganoids.nl |

Exploration of Novel Therapeutic Applications Beyond Oncology

The biological activity of this compound analogues is not limited to cancer. The ability of these compounds to interact with fundamental cellular processes opens up therapeutic possibilities in a range of other diseases.

One of the most exciting areas is regenerative medicine. Analogues of the 2,6-diamino-substituted purine "reversine" have been shown to induce de-differentiation in lineage-committed cells, turning them into progenitor cells that can then be guided to differentiate into other cell types. championsoncology.com This has profound implications for repairing damaged tissues. For instance, preliminary findings suggest that these compounds may support cardiomyogenic cell differentiation, offering a potential future therapy for heart conditions. championsoncology.com

Furthermore, the purine scaffold is central to compounds with known immunosuppressive, anti-inflammatory, and antiviral properties. aacrjournals.orgwikipedia.org Azathioprine, a purine analogue, is a widely used immunosuppressant in organ transplantation and for treating autoimmune diseases. wikipedia.org Future research could focus on developing novel this compound derivatives with improved efficacy and safety profiles for treating conditions like rheumatoid arthritis, multiple sclerosis, or viral infections. aacrjournals.org

Advanced Preclinical Models for Efficacy Assessment

To accurately predict the clinical success of novel this compound analogues, it is imperative to move beyond traditional preclinical models. While 2D cell cultures and cell line-derived xenografts have been foundational, they often fail to capture the complexity and heterogeneity of human tumors. huborganoids.nl The future of efficacy assessment lies in the adoption of more sophisticated and clinically relevant models.

Patient-Derived Xenografts (PDXs): These models involve implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. nih.gov PDXs better maintain the original tumor's architecture, genetic diversity, and response to therapy, making them highly predictive of clinical outcomes. hubspotusercontent40.netnih.gov They are particularly valuable for testing drugs on tumors that have developed resistance to other treatments. iiarjournals.org

Organoids: Patient-derived organoids (PDOs) are three-dimensional "mini-organs" grown in vitro from a patient's tumor cells. frontiersin.org These models faithfully replicate the genetics and physiology of the original tumor and can be generated more quickly and at a larger scale than PDXs. hubspotusercontent40.netcrownbio.com This makes them ideal for high-throughput screening of new purine analogues to identify responsive patient populations. nih.gov

Genetically Engineered Mouse Models (GEMMs): Unlike xenografts, GEMMs develop tumors de novo within a host that has a competent immune system. embopress.org This allows researchers to study the entire process of tumorigenesis, from initiation to metastasis, and to investigate the crucial interactions between the tumor, its microenvironment, and the immune system. nih.govembopress.org These models are indispensable for validating drug targets and assessing mechanisms of action and resistance for novel therapies. aacrjournals.org

By leveraging these advanced preclinical models, researchers can gain a deeper understanding of the therapeutic potential of this compound analogues, identify predictive biomarkers, and better design clinical trials to maximize patient benefit. aacrjournals.orgaacrjournals.org

Q & A

Q. How do researchers integrate this compound into interdisciplinary studies (e.g., chemical biology or materials science)?

- Methodological Answer :

- Chemical Biology : Conjugate with fluorescent tags (e.g., BODIPY) for live-cell imaging of target engagement .

- Materials Science : Incorporate into metal-organic frameworks (MOFs) for catalytic or sensing applications. Characterize via BET surface area analysis and SEM .

- Data Management : Use ELN (Electronic Lab Notebook) systems like LabArchives to ensure reproducibility and compliance with FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。